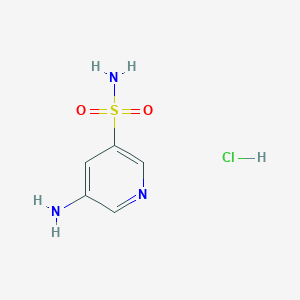
5-Aminopyridine-3-sulfonamide hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 2230802-66-9 . It has a molecular weight of 209.66 . This compound is used in scientific research and offers a wide range of applications, from studying biological processes to developing new drugs.
Molecular Structure Analysis
The Inchi Code for 5-Aminopyridine-3-sulfonamide hydrochloride is 1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
5-Aminopyridine-3-sulfonamide hydrochloride is a powder that is stored at room temperature .
Aplicaciones Científicas De Investigación
Inhibition of Carbonic Anhydrase Isoenzymes
5-Aminopyridine-3-sulfonamide HCl and its derivatives show promise in inhibiting human carbonic anhydrase isoenzymes, which are important in various physiological functions. Studies have demonstrated their effectiveness in inhibiting isoenzymes such as hCA I and II, as well as the cancer-related CA IX and CA XII isozymes. This inhibition suggests potential applications in medical therapies, particularly in targeting tumor-associated enzymes (Yenikaya et al., 2011); (Casey et al., 2004).
Antibacterial and Antibiotic Detection
Compounds related to this compound have been used in developing sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in food products like milk. This indicates their utility in food safety and veterinary drug monitoring (Adrián et al., 2009).
Treatment of Inflammatory Bowel Disease
A study involving sulfasalazine, which includes a pyridine-containing sulfonamide, revealed its effectiveness in treating inflammatory bowel disease. This drug is reductively cleaved in the lower bowel, releasing 5-aminosalicylic acid (5-ASA), suggesting the therapeutic potential of this compound in similar conditions (Brown et al., 1983).
Environmental and Food Safety Applications
This compound derivatives have been applied in the magnetic solid-phase extraction of sulfonamides from water and milk samples, suggesting their use in environmental monitoring and ensuring food safety (Tolmacheva et al., 2016).
Pharmaceutical Drug Synthesis
The synthesis and complexation of 4-Aminopyridine derivatives, a category to which this compound belongs, have been explored for pharmaceutical applications. These derivatives are used as antibiotics, indicating the relevance of this compound in drug development (Orie et al., 2021).
Safety and Hazards
The safety information for 5-Aminopyridine-3-sulfonamide hydrochloride indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .
Análisis Bioquímico
Biochemical Properties
It is known that aminopyridines, a class of compounds to which 5-Aminopyridine-3-sulfonamide hydrochloride belongs, have been extensively studied due to their interesting biological activities .
Cellular Effects
It is known that aminopyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that high doses of aminopyridines can increase the risk of seizures .
Propiedades
IUPAC Name |
5-aminopyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXHNMCWBPJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
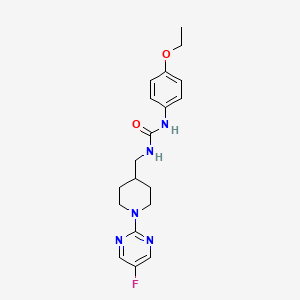
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)
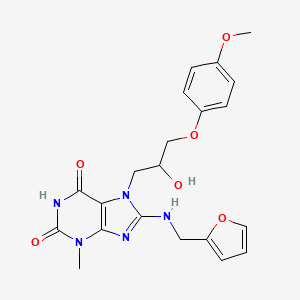
![(3E)-4-[(4-chlorophenyl)amino]-3-phenylbut-3-en-2-one](/img/structure/B2959441.png)
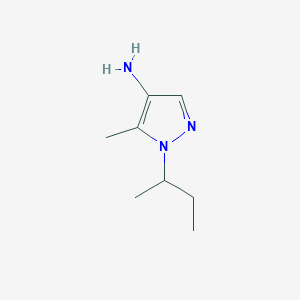


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959447.png)
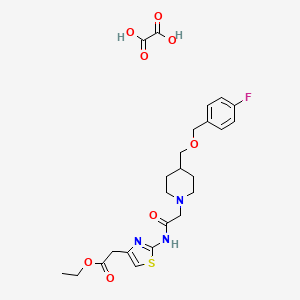
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)

